FMOC-L-valine

Beschreibung

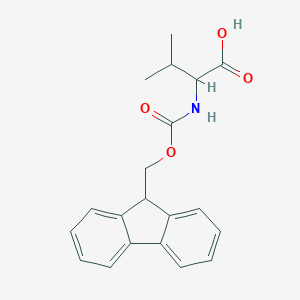

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317560 | |

| Record name | FMOC-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68858-20-8 | |

| Record name | FMOC-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68858-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMOC-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Linchpin of Peptide Synthesis: A Technical Guide to FMOC-L-Valine

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of Nα-Fmoc-L-valine (FMOC-L-valine) in modern peptide synthesis. This document provides an in-depth analysis of its application, quantitative performance data, detailed experimental protocols, and troubleshooting strategies, adhering to the highest standards of scientific accuracy and practical utility.

Introduction: The Significance of this compound in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity production of these vital biomolecules for research and therapeutic development.[1] At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy.[1][2] this compound, a derivative of the proteinogenic amino acid L-valine, is a fundamental building block in this process. The Fmoc group serves as a temporary shield for the α-amino group of valine, preventing unwanted side reactions during the sequential addition of amino acids to a growing peptide chain.[1]

The choice of the Fmoc protecting group is predicated on its base-lability, allowing for its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This orthogonality to the acid-labile side-chain protecting groups and the resin linker is a cornerstone of the Fmoc/tBu strategy, permitting the synthesis of complex and sensitive peptide sequences.[5]

Valine, with its bulky isopropyl side chain, presents unique challenges in peptide synthesis, primarily due to steric hindrance. This can impede both the coupling of the amino acid and the deprotection of the Fmoc group. Consequently, a thorough understanding of this compound's behavior and the optimization of its reaction conditions are critical for the successful synthesis of valine-containing peptides. This guide will delve into the technical nuances of utilizing this compound, providing the necessary data and protocols for its effective implementation in the laboratory.

Quantitative Data on this compound Performance

The efficiency of incorporating this compound into a peptide sequence is dependent on several factors, most notably the choice of coupling reagent and the deprotection conditions. The following tables summarize quantitative data to guide the optimization of these critical steps.

Coupling Efficiency of this compound with Various Activating Reagents

The steric bulk of valine's side chain can significantly impact the kinetics of the coupling reaction. The selection of a potent activating reagent is therefore crucial to achieve high coupling yields. While classic carbodiimide reagents like DCC and DIC can be used, they are often less effective for sterically hindered residues.[6] Uronium/aminium and phosphonium salt-based reagents are generally more effective in overcoming this steric barrier.[6][7]

| Coupling Reagent Class | Coupling Reagent | Typical Yield (%) for Sterically Hindered Amino Acids | Relative Reaction Rate | Key Considerations |

| Aminium/Uronium Salt | HATU | >95 | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[7] |

| HBTU | 90-95 | Fast | A cost-effective and reliable option for both routine and challenging couplings.[7] | |

| HCTU | ~85 | Fast | Produces peptides of high purity.[7] | |

| COMU | >95 | Very Fast | A third-generation uronium reagent with high solubility and a good safety profile; often outperforms HBTU.[7] | |

| Phosphonium Salt | PyBOP | 90-95 | Fast | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[7] |

| Carbodiimide/Additive | DIC/HOBt | 85-90 | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[7] |

Data adapted from studies on difficult peptide sequences and sterically hindered amino acids.[7]

Deprotection Kinetics of the FMOC Group from Valine Residues

The rate of Fmoc group removal can also be affected by the steric environment of the amino acid residue. While 20% piperidine in DMF is the standard reagent, its efficiency can be modulated by the addition of other bases or by using alternative deprotection agents.

| Deprotection Reagent | Concentration | Half-life (t½) of Fmoc Removal from Valine | Estimated Time for >99% Deprotection | Notes |

| Piperidine in DMF | 20% | ~6-7 seconds | < 2 minutes | The standard and widely used reagent.[8] |

| Piperidine in DMF | 5% | ~50 seconds | ~8.6 minutes | Slower kinetics with lower concentration.[8] |

| Piperazine in DMF | 5% | ~50 seconds | ~11 minutes | A milder base that can reduce side reactions like aspartimide formation.[8] |

| Piperazine + DBU in DMF | 5% + 1% | ~7 seconds | < 2 minutes | DBU significantly accelerates the deprotection rate.[8] |

| Piperazine + DBU in DMF | 5% + 2% | Faster than 20% Piperidine | < 1.5 minutes | A very rapid and efficient deprotection cocktail.[8] |

Kinetic data is based on studies monitoring the release of the dibenzofulvene-piperidine adduct.[8]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing L-valine using FMOC-chemistry.

Materials and Reagents

-

Resin: Rink Amide or Wang resin (pre-loaded or for loading the first amino acid)

-

This compound and other required FMOC-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HATU, HBTU, or DIC/HOBt

-

Activator base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Precipitation solvent: Cold diethyl ether

-

Reaction vessel with a fritted disc

-

Shaker or vortexer

Resin Swelling

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.[3]

-

Drain the DMF using vacuum filtration.

FMOC Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[3]

-

Drain the deprotection solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[9]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene adduct.[3]

This compound Coupling

Using HATU/DIPEA:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.[3]

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[3]

-

Immediately add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings involving valine, the reaction time may be extended, or a double coupling may be performed.[6]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).[3]

Using DIC/HOBt:

-

In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (3-5 times).

Monitoring the Reaction

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and a second coupling is recommended.[10]

Cleavage and Deprotection

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Troubleshooting Common Issues with this compound

The primary challenge in utilizing this compound is overcoming the steric hindrance of its isopropyl side chain, which can lead to incomplete coupling reactions and the formation of deletion sequences in the final peptide.

Problem: Incomplete Coupling (Positive Kaiser Test)

-

Immediate Action: Double Coupling. The most straightforward approach is to repeat the coupling step with a fresh solution of activated this compound.[6] This is often sufficient to drive the reaction to completion.

-

Optimize Coupling Reagents. If double coupling is insufficient, switching to a more potent activating reagent is recommended. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides for hindered amino acids.[6][7]

-

Increase Reaction Time and/or Temperature. Extending the coupling time (e.g., to 4 hours or overnight) or moderately increasing the reaction temperature (e.g., to 30-40°C) can enhance the reaction rate. However, elevated temperatures may increase the risk of racemization and should be used judiciously.

-

Address Peptide Aggregation. For longer peptides, the growing chain can aggregate on the resin, further hindering access to the reactive N-terminus. This can be mitigated by:

-

Using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Incorporating "chaotropic" salts (e.g., LiCl) into the coupling mixture.

-

Utilizing microwave-assisted SPPS, which can accelerate difficult couplings.[11]

-

Introducing pseudoproline dipeptides at strategic points in the sequence to disrupt aggregation.[12]

-

Problem: Slow FMOC Deprotection

While less common than coupling issues, slow deprotection can occur, especially in aggregated sequences.

-

Use a Stronger Base Cocktail. A mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in DMF can significantly accelerate Fmoc removal.[13][14] However, DBU is a very strong base and may increase the risk of side reactions like aspartimide formation in sensitive sequences.

Conclusion

This compound is an indispensable component in the repertoire of peptide chemists. While its sterically hindered nature presents challenges, these can be effectively overcome through the rational selection of coupling reagents, optimization of reaction conditions, and the application of specific troubleshooting strategies. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to confidently and efficiently incorporate L-valine into their target peptides, thereby advancing the frontiers of drug discovery and biomedical research. By understanding the nuances of this compound chemistry, scientists can unlock the full potential of SPPS to create novel and impactful peptide-based therapeutics.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Preparation of FMOC-L-valine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of N-α-Fmoc-L-valine (FMOC-L-valine), a critical building block in solid-phase peptide synthesis (SPPS). This document details established experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthetic pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-valine is an amino acid derivative where the alpha-amino group of L-valine is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The Fmoc group is stable under a variety of reaction conditions but can be readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent. This orthogonality makes it an invaluable tool in the synthesis of peptides and peptidomimetics for research, therapeutic, and diagnostic applications.

This guide will focus on the two most common methods for the synthesis of this compound: the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the Fmoc-donating reagents.

Chemical Transformation and Logic

The core of the synthesis involves the nucleophilic attack of the amino group of L-valine on the electrophilic carbonyl carbon of the Fmoc reagent. This results in the formation of a stable carbamate linkage, thus protecting the amino group. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct of the reaction (HCl in the case of Fmoc-Cl).

Caption: Logical relationship in the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 143-145 °C | N/A |

Table 2: Synthesis and Characterization Data for this compound

| Parameter | Method with Fmoc-Cl | Method with Fmoc-OSu | Reference |

| Typical Yield | ~85-95% | Generally high, often >90% | [2] |

| Purity (HPLC) | ≥98% | ≥99%, often results in a cleaner reaction profile | [3][4] |

| Optical Rotation ([α]D) | -16.0° to -18.0° (c=1 in DMF) | -16.0° to -18.0° (c=1 in DMF) | N/A |

| ¹H NMR (DMSO-d₆, δ ppm) | Consistent with structure | Consistent with structure | [5] |

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound using Fmoc-Cl

This protocol is a common and cost-effective method for the preparation of this compound.

Materials:

-

L-Valine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Ethyl acetate

-

Hexane or petroleum ether

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of L-Valine: Dissolve L-valine (1 equivalent) in a 10% aqueous solution of sodium carbonate (2-2.5 equivalents). The mixture is stirred in an ice bath (0-5 °C).

-

Addition of Fmoc-Cl: A solution of Fmoc-Cl (1-1.1 equivalents) in dioxane or acetone is added dropwise to the stirred L-valine solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

The reaction mixture is diluted with water and washed with ethyl acetate or ether to remove any unreacted Fmoc-Cl and other organic impurities.

-

The aqueous layer is then acidified to a pH of 2-3 with 1M HCl while being cooled in an ice bath. This will precipitate the this compound.

-

The precipitated product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Synthesis of this compound using Fmoc-OSu

This method often provides a cleaner reaction with higher purity of the final product.[2]

Materials:

-

L-Valine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone or Dioxane

-

Water

-

Ethyl acetate

-

Hexane or petroleum ether

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-Valine: L-valine (1 equivalent) is dissolved in a mixture of water and acetone (or dioxane) containing sodium bicarbonate (2 equivalents).

-

Addition of Fmoc-OSu: A solution of Fmoc-OSu (1-1.05 equivalents) in acetone or dioxane is added to the L-valine solution.

-

Reaction: The mixture is stirred at room temperature for 4-12 hours. The reaction progress is monitored by TLC.

-

Work-up:

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with ethyl acetate or ether to remove any unreacted Fmoc-OSu.

-

The aqueous layer is acidified to pH 2-3 with 1M HCl in an ice bath to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and then dried under vacuum. Alternatively, the product can be extracted with ethyl acetate, washed with brine, dried, and the solvent evaporated.

-

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane or dichloromethane/hexane.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 265 nm or 301 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and preparation of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established and robust process, crucial for the advancement of peptide chemistry and drug development. Both the Fmoc-Cl and Fmoc-OSu methods are effective, with the choice often depending on the desired scale, purity requirements, and cost considerations. While Fmoc-Cl is a more reactive and cost-effective reagent, Fmoc-OSu often provides a cleaner reaction profile and higher purity of the final product.[2][6] Careful execution of the described protocols, including the purification and characterization steps, will ensure the production of high-quality this compound suitable for the most demanding applications in peptide synthesis.

References

Technical Guide: FMOC-L-Valine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FMOC-L-valine, a critical reagent in solid-phase peptide synthesis (SPPS). It covers its fundamental physicochemical properties, a detailed experimental protocol for its application, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for professionals engaged in peptide-based research and drug development.

Physicochemical Properties of this compound

This compound is an N-terminally protected form of the amino acid L-valine, where the protecting group is fluorenylmethyloxycarbonyl (Fmoc). This reversible protection is fundamental to the stepwise elongation of peptide chains in SPPS.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₁NO₄ | [1][2][3][4] |

| Molecular Weight | 339.39 g/mol | [2][5] |

| Alternate Molecular Weight | 339.4 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 68858-20-8 | [2][3] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized manual protocol for the incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide or Wang resin). This process involves iterative cycles of deprotection and coupling.

Materials and Reagents:

-

This compound

-

Peptide synthesis grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Peptide synthesis vessel

Procedure:

-

Resin Preparation (Swelling):

-

Place the desired amount of resin into the synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes. This ensures that the reactive sites within the resin beads are accessible.[1]

-

After swelling, drain the DMF.

-

-

Fmoc Deprotection:

-

If starting with a pre-loaded resin or after a coupling step, the Fmoc group must be removed to expose the free amine for the next coupling reaction.

-

Agitate the mixture for approximately 15-30 minutes.[1]

-

Drain the piperidine solution. This step is often repeated once to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of HBTU in a minimal amount of DMF.

-

Add DIEA (typically 2 equivalents) to the activated amino acid solution. The solution will often change color, indicating activation.

-

Immediately add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[1]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Chain Elongation:

-

To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent FMOC-protected amino acid until the desired peptide sequence is assembled.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM to prepare for cleavage.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.[1] This step should be performed in a well-ventilated fume hood. The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

Agitate the mixture for 2-3 hours.[1]

-

Filter the resin to collect the cleavage solution containing the crude peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide pellet. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow Visualization

The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process using this compound.

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique base-lability, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its introduction, cleavage, and the critical role it plays in the synthesis of peptides and other amine-containing molecules.

Core Principles of Fmoc Protection

The primary function of the Fmoc group is to temporarily block an amino group, preventing it from participating in unwanted reactions during a multi-step synthesis.[2][4] The ideal protecting group, such as Fmoc, is easily introduced, stable throughout various synthetic steps, and can be removed cleanly and efficiently without damaging the target molecule.[5]

The Fmoc group is a carbamate that is stable to acidic conditions, allowing for the selective removal of other protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bzl) groups, which are acid-labile.[3][6][7] This orthogonality is a fundamental concept in complex molecular synthesis, enabling the sequential deprotection and modification of different functional groups within the same molecule.[5][8]

Introduction of the Fmoc Group

The Fmoc group is typically introduced by reacting a primary or secondary amine with an activated Fmoc reagent. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu).[6][9]

-

Fmoc-Cl: This reagent is highly reactive but can be sensitive to moisture.[6] The reaction is often carried out under Schotten-Baumann conditions, using a base like sodium bicarbonate or sodium carbonate in a biphasic system of dioxane and water.[6]

-

Fmoc-OSu: This reagent is a stable, crystalline solid and is now more commonly used due to its increased stability and lower propensity to cause the formation of dipeptide side products during the protection of amino acids.[1][6] The reaction is typically performed in a mixture of an organic solvent and an aqueous basic solution.[10]

Mechanism of Fmoc Deprotection

The key to the utility of the Fmoc group lies in its susceptibility to cleavage under mild basic conditions.[1] The removal of the Fmoc group proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base.[1][11]

The most common reagent for Fmoc deprotection is a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][12] The mechanism can be summarized in two main steps:

-

Proton Abstraction: The base (e.g., piperidine) removes the acidic proton from the C9 position of the fluorene ring, forming a carbanion.[1]

-

β-Elimination: This is followed by a rapid elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[13] The highly reactive DBF is then trapped by the excess amine in the cleavage solution to form a stable adduct.[11][12]

This deprotection reaction can often be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[9][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. genscript.com [genscript.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. chempep.com [chempep.com]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Key features of FMOC-protected amino acids.

An In-depth Technical Guide to FMOC-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Introduced by Carpino and Han in 1970, Fmoc chemistry offers a mild, efficient, and versatile methodology, making it the preferred strategy for a vast range of applications, from fundamental research to the large-scale production of pharmaceutical peptides.[1][3] This technical guide provides a comprehensive overview of the key features of Fmoc-protected amino acids, including their chemical properties, the mechanics of their use in SPPS, and detailed experimental protocols.

Core Features of the FMOC Protecting Group

The Fmoc group is an amine-protecting group characterized by its base lability.[1][2] This property is central to its utility in SPPS, allowing for selective deprotection of the α-amino group under mild basic conditions, typically with a secondary amine like piperidine, without affecting the acid-labile side-chain protecting groups.[1][2] This orthogonality is a primary advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires harsh acidic conditions for deprotection.[1][]

Key Chemical Properties:

-

Base Lability: The Fmoc group is readily cleaved by treatment with a mild base, such as 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[1] The deprotection mechanism proceeds via a β-elimination reaction.[1][5]

-

Acid Stability: It is stable to acidic conditions, which are typically used for the final cleavage of the peptide from the resin support and the removal of side-chain protecting groups.[2][3]

-

UV Absorbance: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance at approximately 300 nm.[1][3] This property allows for real-time, non-invasive monitoring of the completion of both the coupling and deprotection steps during automated SPPS.[1][3]

-

Enhanced Solubility: Fmoc-protected amino acids generally show good solubility in common organic solvents used in peptide synthesis, such as DMF and N-methylpyrrolidone (NMP).[][6]

Advantages in Solid-Phase Peptide Synthesis (SPPS)

The adoption of Fmoc chemistry has revolutionized SPPS, offering several distinct advantages:

-

Milder Reaction Conditions: The use of mild base for deprotection avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and the resin support.[3][] This is particularly beneficial for the synthesis of long peptides and those containing sensitive amino acids like tryptophan and methionine.[]

-

Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the acid-labile linkers used to attach the peptide to the resin.[1][3][7] This allows for a highly selective and controlled synthesis process.

-

Reduced Side Reactions: The milder conditions of Fmoc chemistry minimize common side reactions encountered in Boc chemistry, such as the formation of cationic species that can lead to alkylation.[]

-

Automation Compatibility: The non-corrosive nature of the reagents and the ability to monitor the reaction progress via UV absorbance make Fmoc chemistry highly suitable for automated peptide synthesizers.[8][9]

-

High Yield and Purity: The efficiency of the coupling and deprotection steps in Fmoc-SPPS typically leads to high coupling yields, often exceeding 99%, resulting in a purer final product.[]

Physicochemical Data of FMOC-Protected Amino Acids

The solubility and stability of Fmoc-amino acids are critical parameters for successful peptide synthesis. The following tables summarize key quantitative data for commonly used Fmoc-protected amino acids.

Table 1: Solubility of Selected FMOC-Amino Acids

| Fmoc-Amino Acid | Solvent | Solubility |

| Fmoc-Phe-OH | DMF | Readily Soluble[6] |

| Fmoc-Phe-OH | NMP | Readily Soluble[6] |

| Fmoc-Phe-OH | Water | Insoluble[6] |

| General Fmoc-AAs | PolarClean | >0.4 M[10] |

| Most Fmoc-AAs | PolarClean | >0.9 M[10] |

Note: Specific solubility can vary depending on the specific amino acid side chain and the purity of the reagent.

Table 2: Common Side-Chain Protecting Groups Compatible with FMOC Chemistry

| Amino Acid | Side-Chain Functional Group | Common Protecting Group(s) | Cleavage Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[1] | Strong Acid (TFA)[3] |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (TFA)[3] |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | Strong Acid (TFA)[3] |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (TFA)[3] |

| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) | Strong Acid (TFA)[3] |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl)[1] | Strong Acid (TFA)[3] |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl)[1] | Strong Acid (TFA)[3] |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Strong Acid (TFA)[3] |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA)[3] |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) | Strong Acid (TFA)[3] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Swelling

Objective: To swell the solid-phase resin to ensure optimal accessibility of reactive sites.

Materials:

-

Appropriate resin (e.g., Wang resin for C-terminal carboxyl groups, Rink Amide resin for C-terminal amides)[11]

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel

Procedure:

-

Place the desired amount of resin into a reaction vessel.

-

Add a sufficient volume of DMF to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12]

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: First Amino Acid Coupling

Objective: To attach the first Fmoc-protected amino acid to the swollen resin.

Materials:

-

Swollen resin

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)[12]

-

Coupling reagent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU[11]

-

Activation additive, e.g., HOBt or HOAt (if using HBTU/HATU)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Fmoc-protected amino acid in DMF.

-

Add the coupling reagent and, if applicable, the activation additive and DIPEA to the amino acid solution to pre-activate the carboxyl group.

-

Add the activated amino acid solution to the swollen resin.

-

Allow the reaction to proceed for 1-4 hours at room temperature with agitation.[12]

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.

Protocol 3: FMOC Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Peptide-resin

-

20% (v/v) piperidine in DMF[12]

-

DMF

Procedure:

-

Add the 20% piperidine in DMF solution to the peptide-resin.

-

Agitate the mixture for an initial 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[13]

-

Drain the deprotection solution.

-

Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 4: Peptide Chain Elongation (Subsequent Amino Acid Couplings)

Objective: To sequentially add Fmoc-protected amino acids to the growing peptide chain.

Procedure: Repeat the coupling (Protocol 2, with the next Fmoc-amino acid in the sequence) and deprotection (Protocol 3) steps for each amino acid to be added to the peptide sequence. The completion of each step can be monitored by UV-Vis spectrophotometry by detecting the release of the Fmoc group during deprotection.[3]

Protocol 5: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[11]

-

Cold diethyl ether

Procedure:

-

Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the peptide-resin.

-

Incubate the mixture at room temperature for 2-3 hours with occasional swirling.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide under vacuum.

Visualizing Key Processes in FMOC Chemistry

Chemical Structure of an FMOC-Protected Amino Acid

Caption: General structure of an Fmoc-protected amino acid.

Workflow of FMOC-Based Solid-Phase Peptide Synthesis (SPPS)

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Mechanism of FMOC Deprotection

Caption: The base-catalyzed mechanism of Fmoc group removal.

Conclusion

Fmoc-protected amino acids are indispensable reagents in modern peptide synthesis. Their unique chemical properties, particularly the mild conditions required for deprotection, have enabled the routine synthesis of complex and sensitive peptides with high purity and yield. The compatibility of Fmoc chemistry with automation has further solidified its position as the dominant strategy in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working in the field of peptide chemistry.

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

A Technical Guide to FMOC-L-valine: Synthesis, Application in Peptide Chemistry, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-valine (FMOC-L-valine), a critical reagent in modern peptide synthesis. This document details its chemical identification, synthesis, and application in Solid-Phase Peptide Synthesis (SPPS), and explores its relevance in the context of therapeutic peptide development, with a focus on the PI3K/Akt/mTOR signaling pathway.

This compound: Identification and Properties

This compound is an N-terminally protected form of the amino acid L-valine, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group. This protection is fundamental to the Fmoc/tBu strategy in SPPS, allowing for the sequential addition of amino acids to a growing peptide chain.

Chemical Identification and Physical Properties:

| Property | Value |

| CAS Number | 68858-20-8 |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molecular Weight | 339.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 143-145 °C |

| Optical Rotation | [α]²⁰/D −17±1°, c = 1% in DMF |

| Solubility | Soluble in DMF, DMSO, and other organic solvents |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from L-valine and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Materials:

-

L-valine

-

10% Sodium carbonate solution

-

Toluene

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Butyl acetate

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve L-valine (0.94 g, 0.008 mol) in a 10% sodium carbonate solution with stirring until fully dissolved.

-

In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (2.10 g, 0.008 mol) in toluene (e.g., 20 mL).

-

At a controlled temperature of 20-30°C, add the Fmoc-Cl solution dropwise to the L-valine solution over a period of 30-60 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 20-30°C for 1-8 hours.

-

Dilute the reaction mixture with water (e.g., 100 mL).

-

Extract the excess Fmoc-Cl with butyl acetate (e.g., 80 mL).

-

Acidify the aqueous phase with concentrated HCl to a pH of 0.5-3.5.

-

Extract the precipitated this compound with butyl acetate (e.g., 80 mL).

-

Wash the organic phase with water to remove any residual HCl.

-

Concentrate the organic phase under reduced pressure to remove the butyl acetate.

-

The resulting white crystalline product is collected by filtration and dried.

Solid-Phase Peptide Synthesis (SPPS) of a Valine-Containing Peptide

This protocol outlines the manual synthesis of a generic tripeptide, for example, Gly-Val-Ala, on a Wang resin using the Fmoc/tBu strategy.

Materials:

-

Wang resin

-

FMOC-L-alanine, this compound, FMOC-glycine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF in a reaction vessel for at least 30 minutes.

-

First Amino Acid Loading (FMOC-Ala-OH):

-

Activate FMOC-L-alanine by dissolving it with DIC and HOBt in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the loaded alanine.

-

Wash the resin extensively with DMF and DCM.

-

-

Second Amino Acid Coupling (FMOC-Val-OH):

-

Activate this compound with DIC and HOBt in DMF.

-

Add the activated this compound solution to the deprotected resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 3.

-

Third Amino Acid Coupling (FMOC-Gly-OH):

-

Activate FMOC-glycine with DIC and HOBt in DMF.

-

Add the activated FMOC-glycine solution to the deprotected resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 3.

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification of the Synthetic Peptide

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

-

Crude synthetic peptide

-

HPLC-grade water with 0.1% TFA (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)

-

Preparative C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

HPLC Method:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a hydrophobic peptide might be from 5% to 65% B over 40 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Signaling Pathway and Experimental Workflow Diagrams

This compound Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

A Comprehensive Technical Guide to FMOC-L-Valine: Physical Properties and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical appearance and optimal storage conditions for FMOC-L-valine, a critical reagent in solid-phase peptide synthesis and various pharmaceutical research applications. The following sections present quantitative data, experimental methodologies, and a visual representation of the relationship between storage and product integrity to ensure the highest quality and performance in your research and development endeavors.

Physical and Chemical Properties

This compound is typically a white to off-white or light yellow crystalline powder or solid.[1][2][3] Its appearance as a solid is a key identifying characteristic.[3] Key quantitative physical and chemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₄ | [4] |

| Molecular Weight | 339.39 g/mol | |

| Melting Point | 143-145 °C | [2][4] |

| Purity (by HPLC) | ≥98.0% | |

| Optical Rotation | [α]²⁰/D -16.5° ± 2°, c=1 in DMF | Chem-Impex |

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its purity and stability over time. Exposure to improper conditions can lead to degradation, affecting its performance in sensitive applications like peptide synthesis.

| Storage Parameter | Recommended Condition | Rationale | Source |

| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes degradation and preserves chemical integrity. | [3] |

| Atmosphere | Store in a cool, dry place. | Prevents moisture absorption and hydrolysis. | |

| Container | Tightly sealed container. | Protects from atmospheric moisture and contamination. | |

| Light | Protect from light. | Some sources suggest protection from light to prevent photodegradation. | |

| Incompatibilities | Keep away from strong oxidizing agents. | To avoid potential chemical reactions that could degrade the compound. |

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is essential for quality control. The following are detailed methodologies for key analytical tests.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[5]

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20°C per minute for a preliminary run, then a slower rate of 1-2°C per minute near the expected melting point).[6]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

-

Data Interpretation: A sharp melting range (typically 1-2°C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the components in a sample of this compound to determine its purity.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Sample Solvent: Acetonitrile/Water (50:50, v/v).

-

-

Sample Preparation: A solution of this compound is prepared in the sample solvent at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the this compound and any impurities.

-

-

Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total peak area.

Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is an intrinsic property of this chiral molecule.

Methodology:

-

Instrumentation: A calibrated polarimeter.

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., Dimethylformamide - DMF) to a known concentration (e.g., c=1 g/100mL).

-

Procedure:

-

The polarimeter tube is first filled with the pure solvent to measure the blank or zero reading.

-

The tube is then rinsed and filled with the prepared sample solution.

-

The observed rotation is measured at a specific temperature (typically 20°C or 25°C) and wavelength (usually the sodium D-line at 589 nm).[7]

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = (100 * α) / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the solution in g/100mL.

-

Logical Relationship: Storage and Purity

The following diagram illustrates the critical relationship between proper storage conditions and the maintenance of this compound purity, which directly impacts its performance in experimental applications.

Caption: Logical workflow of this compound storage and its impact on purity and experimental success.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. digicollections.net [digicollections.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 68858-20-8 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thinksrs.com [thinksrs.com]

- 7. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence.[1][2] Developed by Bruce Merrifield, this technique anchors the C-terminal amino acid to an insoluble polymer resin, which acts as a solid support.[1][3] This approach allows for the easy removal of excess reagents and byproducts through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[1][3] The synthesis is cyclical, with each cycle comprising two primary steps: the deprotection of the Nα-amino group of the resin-bound amino acid and the coupling of the next Nα-protected amino acid.[1] This process is repeated until the full peptide chain is assembled.

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method in SPPS today.[2][4] Its popularity stems from the use of a base-labile Nα-protecting group (the Fmoc group), which can be removed under mild basic conditions.[2][5] This is in contrast to the acid-labile side-chain protecting groups, creating an orthogonal system that preserves the integrity of the growing peptide chain.[4][6][7] The mild conditions of Fmoc chemistry are compatible with a wide range of peptide modifications, making it a versatile tool for creating complex peptides.[4][6]

The Fmoc-SPPS Workflow

The general workflow of Fmoc-based SPPS is a cyclical process that can be broken down into several key stages: resin preparation, deprotection, amino acid coupling, and finally, cleavage and deprotection of the completed peptide from the solid support.

Core Chemical Reactions in Fmoc-SPPS

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.[5] This is typically achieved by treating the peptide-resin with a mild base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] The deprotection mechanism is a two-step process involving a β-elimination reaction.[8][9][] First, the base abstracts the acidic proton from the fluorenyl ring system.[8][9] This is followed by the elimination of the Fmoc group as dibenzofulvene (DBF), which is then scavenged by the secondary amine (e.g., piperidine) to form a stable adduct, driving the reaction to completion.[8][9]

Amino Acid Coupling

Once the N-terminal amine is deprotected, the next Fmoc-protected amino acid is introduced to form a new peptide bond. For this to occur efficiently, the carboxylic acid of the incoming amino acid must be activated.[11] This activation is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species.[11] Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, TBTU, and HATU.[12][13] These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, which help to accelerate the coupling reaction and suppress side reactions like racemization.[12] The activated amino acid then readily reacts with the free amine on the peptide-resin to form the peptide bond.

Quantitative Data in Fmoc-SPPS

The efficiency and success of SPPS are highly dependent on carefully controlled reaction conditions. The following tables summarize key quantitative parameters for the core steps of the synthesis.

Table 1: Reagent Concentrations and Reaction Times

| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-15 minutes |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | 1-2 hours |

| Coupling Reagent (e.g., HBTU) | 3-5 equivalents | 1-2 hours | |

| Base (e.g., DIPEA) | 6-10 equivalents | 1-2 hours | |

| Final Cleavage | Trifluoroacetic Acid (TFA) | 80-95% in cocktail | 2-3 hours |

Table 2: Common Cleavage Cocktails

The final cleavage step removes the peptide from the resin and simultaneously removes the side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide, as certain residues are prone to side reactions.

| Cocktail | Composition | Target Residues / Purpose |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | General purpose, scavenges cations to protect Trp, Met, Cys.[14] |

| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common general-purpose cocktail. TIPS is an effective scavenger. |

| TFA / EDT / Water | TFA / 1,2-Ethanedithiol / Water (95:2.5:2.5) | For peptides containing Trp, Met, Cys. EDT is a common scavenger. |

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. These may need to be adapted based on the specific peptide sequence, scale, and resin used.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[2][15]

-

Weighing: Weigh the desired amount of resin (e.g., for a 0.1 mmol scale) and place it in a fritted reaction vessel.[2]

-

Swelling: Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes at room temperature.[2][15]

-

Solvent Exchange: Drain the DCM and wash the resin 3-5 times with DMF to prepare it for synthesis in a polar solvent.[2]

Protocol 2: Fmoc Deprotection Cycle

-

Initial Treatment: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[2][14]

-

Agitation: Agitate the mixture for 5-10 minutes at room temperature.[2]

-

Second Treatment: Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[2]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[15]

Protocol 3: Amino Acid Coupling

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) in DMF.[14][16]

-

Base Addition: Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[14]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[14]

-

Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or "difficult" sequences.[14]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]

-

Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. The Kaiser test detects free primary amines; a negative result (colorless to light yellow) indicates successful coupling.[11][12]

Protocol 4: Final Cleavage and Deprotection

-

Final Wash: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (3-5 times) and dry it under a vacuum.[14]

-

Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail (e.g., Reagent K) in a fume hood. Caution: TFA is highly corrosive. [14]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[14]

-

Agitation: Gently agitate the mixture for 2-3 hours at room temperature.[12][14]

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[14]

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[14]

-

Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-based solid-phase peptide synthesis is a robust and highly versatile methodology that has become indispensable in both academic research and industrial drug development. Its reliance on an orthogonal protection scheme with mild deprotection conditions allows for the synthesis of a vast array of peptide sequences, including those with sensitive modifications. By understanding the core chemical principles, optimizing reaction parameters, and following established protocols, researchers can successfully synthesize high-quality peptides for a multitude of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. csbio.com [csbio.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. genscript.com [genscript.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chempep.com [chempep.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Core Principles of Fmoc Deprotection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild deprotection conditions which preserve the integrity of the growing peptide chain.[1][] This in-depth guide elucidates the fundamental principles of the Fmoc deprotection step, a critical juncture in the SPPS cycle that directly impacts the yield and purity of the final synthetic peptide.

The Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of a resin-bound amino acid is a two-step process facilitated by a mild base.[3] The reaction proceeds via a β-elimination mechanism.[1][][4]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3][5]

-

β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the cleavage of the Fmoc group and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the desired free N-terminal amine on the peptide.[1][3][5]

-

DBF Scavenging: The liberated DBF is an electrophile that can undergo Michael addition with the newly deprotected amine, leading to an irreversible side reaction.[5] To prevent this, the deprotection reagent, such as piperidine, is used in excess to act as a scavenger, trapping the DBF to form a stable adduct that can be washed away.[1][5]

This mechanism is favored in polar, electron-donating solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3]

Core Reagents for Fmoc Deprotection

The choice of deprotection reagent is critical and can influence the efficiency of Fmoc removal and the prevalence of side reactions.[3][4] Several factors are considered when selecting a reagent, including its basicity (pKa), concentration, polarity, and potential for inducing side reactions.[3]

| Reagent | Typical Concentration | Key Characteristics |

| Piperidine (PP) | 20-50% in DMF | The most widely used and effective reagent for Fmoc removal.[6][7] |

| 4-Methylpiperidine (4MP) | 20% in DMF | Behaves similarly to piperidine and is a viable alternative.[3][8] |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | A milder base that can reduce the risk of base-induced side reactions like aspartimide formation.[4][8][9] Its deprotection kinetics can be slower than piperidine.[4] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF | A stronger, non-nucleophilic base that can accelerate Fmoc deprotection, particularly for aggregated sequences.[5][6] It does not scavenge DBF, so a nucleophilic scavenger like piperidine is often added.[5] DBU can increase the risk of side reactions like aspartimide formation.[5][6] |

Quantitative Comparison of Deprotection Reagents

The efficiency of Fmoc deprotection can be influenced by the amino acid residue. For example, deprotection of Fmoc-Arginine(Pbf)-OH generally requires longer reaction times than Fmoc-Leucine-OH.[3]

Table 1: Deprotection Kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH [3]

| Deprotection Reagent | Amino Acid | Time (min) | Deprotection Efficiency (%) |

| 4-Methylpiperidine (4MP) | Leucine | 3 | ~80 |

| 7 | >95 | ||

| 10 | >95 | ||

| Arginine | 3 | ~70 | |

| 7 | ~90 | ||

| 10 | >95 | ||

| Piperidine (PP) | Leucine | 3 | ~80 |

| 7 | >95 | ||

| 10 | >95 | ||

| Arginine | 3 | ~75 | |

| 7 | ~90 | ||

| 10 | >95 | ||

| Piperazine (PZ) | Leucine | 3 | ~80 |

| 7 | >95 | ||

| 10 | >95 | ||

| Arginine | 3 | ~60 | |

| 7 | ~85 | ||

| 10 | >95 |

Data adapted from a study comparing deprotection reagents in microwave-assisted Fmoc peptide synthesis. Values are percentages of the theoretical resin loading measured by UV absorbance at 300 nm.[3]

Potential Side Reactions During Deprotection

The basic conditions of Fmoc deprotection can lead to several undesirable side reactions, which can compromise the purity and yield of the target peptide.

-

Aspartimide Formation: This is a significant side reaction, especially in sequences containing aspartic acid. The backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic imide.[9][10] This can lead to racemization and the formation of β- and iso-aspartyl peptides.[10] Piperazine has been shown to cause less aspartimide formation compared to piperidine.[9]

-

Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. It is particularly problematic for sequences containing proline at the second or third position from the N-terminus.[10]

-

Racemization: The basic environment can cause the epimerization of optically active amino acids, particularly C-terminal cysteine and histidine.[9][10] Piperazine with 0.1M 1-hydroxybenzotriazole (HOBt) has been shown to cause significantly less racemization of C-terminal cysteine compared to piperidine.[9]

Table 2: Effect of Deprotection Reagent on Racemization of C-terminal Cysteine [9]

| Deprotection Reagent | Treatment Time (h) | Racemization (%) |

| Piperidine | 24 | ~30 |

| Piperazine with 0.1M HOBt | 24 | <5 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis.

Standard Fmoc Deprotection Protocol using Piperidine

This protocol is widely used for routine SPPS.[4]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]

-

Deprotection (Step 1): Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[11][12] Drain the solution.[11]

-

Deprotection (Step 2): Add a fresh solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5-20 minutes.[4][11][12] Drain the solution.[4]

-